molecular formula C15H13N3O2S B2742433 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide CAS No. 946357-59-1

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide

Cat. No.: B2742433
CAS No.: 946357-59-1
M. Wt: 299.35
InChI Key: TVJPRHGHYARFAC-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Mechanism of Action

Target of Action

Thiazolopyrimidine derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activity , suggesting they interact with multiple biological targets.

Mode of Action

It’s known that the compound undergoes oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei . These chemical transformations may influence its interaction with biological targets.

Biochemical Pathways

Given the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine , it’s plausible that this compound could interact with pathways involving purine metabolism or signaling.

Result of Action

Thiazolopyrimidine derivatives have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones under reflux conditions . The reaction is carried out in a solvent such as dioxane, and the mixture is stirred with reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid is commonly used for bromination reactions.

    Reduction: Sodium dithionite in aqueous solution is used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Brominated Derivatives: Formed by the bromination of the thiazolo[3,2-a]pyrimidine ring.

    Reduced Products: Formed by the reduction of the carbonyl group.

    Substituted Products: Formed by the substitution of hydrogen atoms with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of the phenylacetamide group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-13(14(20)18-7-8-21-15(18)16-10)17-12(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJPRHGHYARFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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